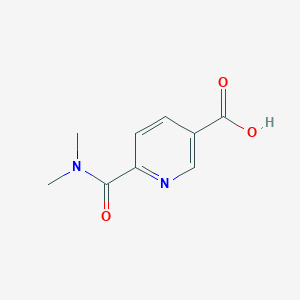

6-(Dimethylcarbamoyl)nicotinic acid

Description

Properties

IUPAC Name |

6-(dimethylcarbamoyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-11(2)8(12)7-4-3-6(5-10-7)9(13)14/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZYBFWUMWGSNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288083-60-3 | |

| Record name | 6-Dimethylaminocarbonyl nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 6 Dimethylcarbamoyl Nicotinic Acid

Reactions of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group of 6-(dimethylcarbamoyl)nicotinic acid readily undergoes reactions typical of aromatic carboxylic acids, such as esterification and amidation. msu.eduresearchgate.netlibretexts.org

Esterification: This process converts carboxylic acids into their corresponding esters. msu.edu For instance, the reaction of a nicotinic acid derivative with an alcohol in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) yields the nicotinate (B505614) ester. nih.gov Another method involves the use of diazomethane (B1218177) for the preparation of methyl esters. msu.edu

Amidation: The formation of amides from the carboxylic acid moiety can be achieved by reacting it with an amine. This transformation often requires heating or the use of coupling reagents to facilitate the reaction. msu.edunih.gov For example, the synthesis of amide derivatives can be carried out using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide). nih.gov

Table 1: Examples of Reactions of the Carboxylic Acid Moiety

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Esterification | Alcohol, EDC, DMAP | Nicotinate Ester | nih.gov |

| Esterification | Diazomethane | Methyl Ester | msu.edu |

| Amidation | Amine, HATU, DIPEA, DMF | Amide Derivative | nih.gov |

Reactivity of the Dimethylcarbamoyl Substituent (e.g., Hydrolysis, Transamidation)

The dimethylcarbamoyl group (-CON(CH₃)₂) also exhibits characteristic reactivity.

Hydrolysis: Under certain conditions, the amide bond of the dimethylcarbamoyl group can be hydrolyzed to yield the corresponding carboxylic acid and dimethylamine (B145610). This reaction is often catalyzed by acid or base.

Transamidation: This reaction involves the exchange of the dimethylamino group with another amine. While less common, it can occur under specific conditions, often requiring a catalyst.

Reactions Involving the Pyridine (B92270) Nitrogen Atom (e.g., N-Oxidation, Quaternization)

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing it to participate in several key reactions. wikipedia.orgatamanchemicals.com

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents like peracids (e.g., m-CPBA). jst.go.jp The resulting N-oxide can influence the reactivity of the pyridine ring in subsequent reactions.

Quaternization (N-Alkylation): The pyridine nitrogen readily reacts with alkyl halides to form pyridinium (B92312) salts. wikipedia.orgatamanchemicals.com This process, known as quaternization, introduces a positive charge on the nitrogen atom, which in turn increases the reactivity of the pyridine ring towards both oxidation and reduction. atamanchemicals.com Studies have shown that the reaction of bis(imino)pyridine with MeLi can lead to alkylation at the pyridine nitrogen. scielo.org.mx

Table 2: Reactions at the Pyridine Nitrogen

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| N-Oxidation | Peracids (e.g., m-CPBA) | Pyridine N-oxide | wikipedia.orgjst.go.jp |

| Quaternization | Alkyl halides | Pyridinium salt | wikipedia.orgatamanchemicals.com |

| N-Alkylation | MeLi | N-methylated pyridine | scielo.org.mx |

Electrophilic Aromatic Substitution Patterns on the Pyridine Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, making it resemble a highly deactivated benzene derivative like nitrobenzene. wikipedia.orguomosul.edu.iq When these reactions do occur, they typically require vigorous conditions. uomosul.edu.iq

The directing effect of the substituents on the pyridine ring of this compound plays a crucial role in determining the position of substitution. The carboxylic acid and dimethylcarbamoyl groups are both deactivating and meta-directing. However, the pyridine nitrogen itself strongly deactivates the ortho (C2, C6) and para (C4) positions. Therefore, electrophilic substitution, when it occurs, is directed primarily to the C5 position (meta to the nitrogen and the C6 substituent, and ortho/para to the C3-carboxylic acid).

It is important to note that activating groups, such as amino groups, can significantly enhance the reactivity of the pyridine ring towards EAS and direct substitution to other positions. uomosul.edu.iq

Nucleophilic Aromatic Substitution Reactions and Site Selectivity

In contrast to its resistance to electrophilic attack, the pyridine ring is more susceptible to nucleophilic aromatic substitution (SNA), particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. atamanchemicals.com The electron-withdrawing nature of the nitrogen atom lowers the electron density at these positions, making them more electrophilic and thus more reactive towards nucleophiles. atamanchemicals.comlibretexts.org

For this compound, the C2 and C4 positions are activated towards nucleophilic attack. The presence of electron-withdrawing groups, like the dimethylcarbamoyl group at C6, can further enhance the reactivity of the ring towards nucleophilic substitution. libretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. libretexts.orgdiva-portal.org However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

Cyclization and Ring-Forming Reactions Involving the Compound

The functional groups present in this compound can participate in intramolecular reactions to form new rings. For instance, derivatives of nicotinic acid can undergo cyclization reactions. One example involves the reaction of nicotinic acid hydrazide with other reagents to form oxadiazole rings. biointerfaceresearch.com Enamide cyclization strategies have also been employed to synthesize complex N-heterocycles. beilstein-journals.org

Detailed Mechanistic Studies of Key Transformations (e.g., Proposed Pathways, Intermediate Characterization)

Mechanistic studies provide insight into the pathways and intermediates of the reactions involving this compound.

Electrophilic Aromatic Substitution: The mechanism generally involves the initial attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion or σ-complex). uomustansiriyah.edu.iqdalalinstitute.com This is typically the rate-determining step. A subsequent rapid deprotonation restores the aromaticity of the ring. uomustansiriyah.edu.iq

Nucleophilic Aromatic Substitution: The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.org The first step is the nucleophilic attack on the carbon bearing the leaving group, forming a Meisenheimer complex. diva-portal.org The second step involves the departure of the leaving group to regenerate the aromatic ring. diva-portal.org Computational analyses and kinetic isotope effect studies are increasingly used to probe these mechanisms, with some evidence pointing towards concerted pathways in certain cases. nih.gov

Ring-Opening Reactions: Studies on related pyridinium cations, such as 1-(N,N-dimethylcarbamoyl)nicotinamide, have shown that they can undergo facile ring-opening reactions. acs.orgscholaris.ca This highlights the potential for the pyridine ring of this compound derivatives to undergo ring cleavage under specific conditions.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 4-Dimethylaminopyridine (DMAP) |

| Diazomethane |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| DIPEA (N,N-Diisopropylethylamine) |

| Dimethylformamide (DMF) |

| m-Chloroperoxybenzoic acid (m-CPBA) |

| MeLi (Methyllithium) |

| Benzene |

| Nitrobenzene |

| Nicotinic acid hydrazide |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Mass Spectrometry for Molecular Confirmation and Purity Assessment

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of the elemental composition of 6-(Dimethylcarbamoyl)nicotinic acid. By providing a highly accurate mass measurement, HRMS can distinguish the target compound from isomers and other molecules with the same nominal mass. The fragmentation patterns observed in the mass spectrum offer additional structural information, corroborating the connectivity of the dimethylcarbamoyl and carboxylic acid moieties to the pyridine (B92270) ring. This technique is also instrumental in assessing the purity of a sample by detecting the presence of any impurities with different molecular weights. scienceopen.comwhiterose.ac.ukulisboa.pt

The mass spectrum of nicotinic acid, a related compound, typically shows a molecular ion peak at an m/z of 123, corresponding to its molecular weight. myfoodresearch.com The fragmentation of nicotinic acid can lead to characteristic fragment ions, aiding in its identification. myfoodresearch.com While specific HRMS data for this compound is not detailed in the provided search results, the principles of its application would be analogous.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of this compound in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework, as well as their spatial relationships.

One-Dimensional NMR (¹H, ¹³C)

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons of the dimethylcarbamoyl group, and the acidic proton of the carboxylic acid. The chemical shifts, integration values, and coupling patterns of these signals are diagnostic for the compound's structure. For instance, ¹H NMR data for related nicotinic acid derivatives have been reported, showing characteristic chemical shifts for the pyridine ring protons. hmdb.cahmdb.ca

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbons (from both the amide and carboxylic acid groups), the aromatic carbons of the pyridine ring, and the methyl carbons of the dimethylamino group would be key identifiers. hmdb.cahmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-2 | ~8.8 | ~150 |

| Pyridine H-4 | ~8.2 | ~138 |

| Pyridine H-5 | ~7.5 | ~124 |

| N(CH₃)₂ | ~3.0 (singlet) | ~37 |

| COOH | ~13.0 (broad singlet) | ~167 |

| C=O (amide) | - | ~169 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques provide further structural detail by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) experiments would establish the connectivity between coupled protons, for example, confirming the positions of the substituents on the pyridine ring by showing correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals for each CHn group. researchgate.nethmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection of the dimethylcarbamoyl group and the carboxylic acid to the pyridine ring by observing correlations between the methyl protons and the amide carbonyl carbon, as well as between the aromatic protons and the carboxylic acid carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms. This could be used to confirm the conformation of the dimethylcarbamoyl group relative to the pyridine ring.

Infrared and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational modes.

Infrared (IR) spectroscopy would show characteristic absorption bands for the various functional groups. The spectrum of a carboxylic acid typically displays a broad O-H stretching band and a strong C=O stretching band. spectroscopyonline.com For this compound, one would expect to see:

A broad O-H stretch from the carboxylic acid group.

A strong C=O stretching vibration from the carboxylic acid.

Another distinct C=O stretching vibration from the amide group.

C-N stretching vibrations from the dimethylamino group and the pyridine ring.

C-H stretching and bending vibrations from the methyl groups and the aromatic ring.

Raman spectroscopy , which is sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The pyridine ring vibrations are often strong in Raman spectra. Theoretical and experimental vibrational studies of nicotinic acid have been conducted, providing a basis for interpreting the spectra of its derivatives. jocpr.com

Table 2: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1725-1700 | Medium |

| Amide | C=O stretch | 1680-1630 | Strong |

| Pyridine Ring | Ring stretching | 1600-1450 | Strong |

| Dimethylamino | C-N stretch | 1350-1250 | Medium |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. libretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the exact positions of all atoms in the molecule, as well as the bond lengths, bond angles, and torsional angles. nih.gov This technique would provide unequivocal confirmation of the molecular structure and reveal details about the conformation of the dimethylcarbamoyl group and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. rsc.org While specific crystallographic data for this compound was not found in the search results, the technique has been applied to related nicotinic acid derivatives. nih.gov

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable to chiral derivatives)

This compound itself is not chiral. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral center in a substituent, chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential. These methods measure the differential absorption or rotation of left- and right-circularly polarized light, respectively. They are highly sensitive to the three-dimensional arrangement of atoms around a chiral center and are used to determine the enantiomeric purity and absolute configuration of chiral molecules. The synthesis and chiral separation of derivatives of other heterocyclic compounds have been reported, highlighting the importance of these techniques in stereochemical analysis. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Molecular Orbitals)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of 6-(Dimethylcarbamoyl)nicotinic acid. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311G**, can be used to optimize the molecule's geometry and calculate its electronic properties. mdpi.com

These calculations provide insights into the distribution of electrons within the molecule, which is crucial for predicting its reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. jocpr.comresearchgate.net A smaller gap suggests the molecule is more polarizable and more readily able to engage in chemical reactions.

Furthermore, the generation of a Molecular Electrostatic Potential (MESP) map reveals the charge distribution from the perspective of an approaching reagent. jocpr.com For this compound, the MESP would highlight electronegative regions, such as the oxygen atoms of the carbonyl and carboxyl groups and the nitrogen of the pyridine (B92270) ring, as likely sites for electrophilic attack. Conversely, electropositive regions would indicate sites susceptible to nucleophilic attack.

Table 1: Exemplary Calculated Electronic Properties for a Nicotinic Acid Derivative using DFT This table is illustrative, showing typical parameters obtained from DFT calculations on related molecules.

| Parameter | Calculated Value | Unit | Significance |

| HOMO Energy | -6.8 | eV | Electron-donating ability |

| LUMO Energy | -1.5 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 | eV | Chemical reactivity, stability |

| Dipole Moment | 3.5 | Debye | Molecular polarity |

| Total Energy | -2500 | Hartrees | Thermodynamic stability |

Conformational Analysis and Energy Minimization Studies

The biological function and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangements of the atoms in space. This is typically achieved by systematically rotating the rotatable bonds—specifically, the C-C bond connecting the carboxylic acid group and the C-N bond of the dimethylcarbamoyl group to the pyridine ring.

Energy minimization studies, often using DFT or other quantum methods, are performed for each potential conformer to calculate its relative energy. nih.govsid.ir The results can be plotted on a potential energy surface, which maps the energy as a function of the rotation of these bonds. The lowest points (minima) on this surface correspond to the most stable conformers. For instance, studies on related nicotinic acid derivatives have investigated different orientations of the carboxylic acid group relative to the pyridine ring. sid.ir Similar analysis for this compound would reveal whether steric hindrance between the two side chains influences the preferred orientation of the pyridine ring substituents.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Properties

While quantum calculations often model a molecule in the gas phase, its behavior in a biological system occurs in solution. Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic properties of a molecule and the explicit effects of the solvent. plos.org In a typical MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the movements of all atoms are calculated over time based on a classical force field. mdpi.com

MD simulations on this compound would provide crucial insights into how water molecules arrange around its polar and non-polar regions. This solvation structure is critical for understanding its solubility and ability to cross biological membranes. The stability of the molecule's conformation over time can be tracked by calculating the root-mean-square deviation (RMSD) of the atomic positions. plos.org Advanced techniques like WaterMap analysis can even be used to identify specific water molecules in a binding site that are energetically unstable and could be displaced by a ligand, offering guidance for drug design. nih.gov

Prediction of Spectroscopic Properties from First Principles

Computational methods allow for the prediction of various spectroscopic properties from fundamental principles, which can be used to interpret and validate experimental data. By performing frequency calculations using DFT, it is possible to predict the vibrational spectra (Infrared and Raman) of this compound. mdpi.com

In studies of related molecules like 6-methyl nicotinic acid, a good agreement between the calculated and experimental vibrational modes has been observed. jocpr.com Such calculations for this compound would allow for the assignment of specific peaks in an experimental IR spectrum to the stretching and bending vibrations of its functional groups, such as the C=O of the carboxylic acid, the C=O of the amide, and the C-N bonds. This serves as a powerful method for structural confirmation.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) This table is a hypothetical representation based on typical results for similar compounds.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3450 | 3465 |

| Carboxylic Acid | C=O stretch | 1720 | 1730 |

| Amide | C=O stretch | 1650 | 1665 |

| Pyridine Ring | C=C/C=N stretch | 1580 | 1590 |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed mechanism at the molecular level. This involves mapping the potential energy surface that connects reactants to products. acs.org For this compound, this could involve modeling its synthesis, such as the reaction of 6-chloronicotinic acid with dimethylamine (B145610), or its potential metabolic pathways.

A key aspect of this modeling is the identification of transition states—the highest energy points along the reaction coordinate. By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which governs its rate. nrel.gov For example, modeling the hydrolysis of the amide group would involve locating the transition state for the nucleophilic attack of water or a hydroxide (B78521) ion on the amide carbonyl carbon. Such studies provide fundamental insights into the compound's stability and potential chemical transformations. Investigations into related enzyme systems, like 6-hydroxynicotinic acid 3-monooxygenase, show how computational modeling can elucidate complex biochemical reaction mechanisms. nih.gov

Role As a Versatile Synthetic Building Block in Complex Heterocyclic Chemistry

Precursor in the Construction of Fused Pyrrolopyrimidine Scaffolds

The pyrrolo[2,3-d]pyrimidine core is a prominent scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. 6-(Dimethylcarbamoyl)nicotinic acid derivatives serve as key intermediates in the synthesis of these important fused heterocyclic systems. A notable example is the synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. While the synthesis reported in the literature commences from 5-bromo-2,4-dichloropyrimidine, the resulting product contains the core structure derived from a conceptual this compound framework, highlighting the utility of this substitution pattern in accessing such scaffolds tandfonline.com. The synthesis involves a multi-step sequence, including a key copper-catalyzed coupling reaction, to construct the fused pyrrolopyrimidine ring system tandfonline.com.

The general strategy often involves the initial construction of a substituted pyrrole (B145914) ring onto the pyridine (B92270) core of a nicotinic acid derivative, followed by the annulation of the pyrimidine (B1678525) ring. The dimethylcarbamoyl group at the 6-position is crucial as it remains as a key pharmacophore in the final pyrrolopyrimidine product.

Utilization in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. While direct examples of this compound in well-known MCRs like the Ugi or Hantzsch reactions are not extensively documented in readily available literature, the structural motifs present in the molecule make it a prime candidate for such transformations.

Nicotinic acid and its derivatives are known to participate in various MCRs to generate diverse heterocyclic libraries. For instance, the carboxylic acid functionality can act as the acidic component in the Ugi four-component reaction, which combines an aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a dipeptide-like scaffold wikipedia.orgorganic-chemistry.org. The pyridine nitrogen can also influence the reactivity and outcome of these reactions. The development of novel MCRs incorporating this compound could provide efficient pathways to novel chemical entities with potential biological activities.

Synthesis of Polycyclic and Fused-Ring Systems

Beyond pyrrolopyrimidines, the inherent reactivity of this compound and its derivatives can be exploited for the synthesis of a variety of other polycyclic and fused-ring systems. The pyridine ring can undergo various cyclization reactions, and the carboxylic acid and dimethylamide groups can be chemically modified to introduce functionalities that facilitate further ring-forming transformations.

For instance, the carboxylic acid can be converted to an acid chloride, which can then participate in intramolecular Friedel-Crafts reactions to form fused carbocyclic rings. Furthermore, the pyridine ring itself can be a diene or dienophile in Diels-Alder reactions, leading to the formation of complex bridged or fused bicyclic systems. The strategic manipulation of the functional groups on the this compound backbone opens up avenues for the construction of unique and complex molecular architectures.

Preparation of Complex Derivatives for Chemical Library Development

The development of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of a large number of compounds to identify new therapeutic leads. This compound is an excellent starting point for the generation of such libraries due to its multiple points of diversification.

The carboxylic acid moiety can be readily converted into a wide range of amides, esters, and other derivatives through standard coupling reactions. The pyridine ring can be functionalized at various positions through reactions such as halogenation, nitration, and subsequent cross-coupling reactions. The dimethylamide group also offers a handle for further chemical modification. This ability to easily generate a multitude of analogs makes this compound a valuable scaffold for combinatorial chemistry and the creation of diverse chemical libraries for biological screening.

Below is a table summarizing the potential diversification points of this compound for chemical library development:

| Functional Group | Potential Modifications | Resulting Derivatives |

| Carboxylic Acid | Amide coupling, Esterification, Reduction | Amides, Esters, Alcohols |

| Pyridine Ring | Halogenation, Nitration, Cross-coupling | Substituted Pyridines |

| Dimethylamide | Hydrolysis, Reduction | Carboxylic Acid, Amine |

Exploration of Chemical Properties in Advanced Supramolecular Systems and Catalysis

Metal-Ligand Coordination Chemistry with 6-(Dimethylcarbamoyl)nicotinic Acid

This compound exhibits versatile coordination behavior, acting as a ligand for various metal ions. Its structure, featuring a carboxylic acid group and a dimethylcarbamoyl group on a pyridine (B92270) ring, allows for multiple modes of coordination. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group are the primary sites for metal binding. The dimethylcarbamoyl group can also participate in coordination, although this is less common and often results in weaker interactions.

The coordination of this compound to metal centers can lead to the formation of discrete molecular complexes or extended polymeric structures. The specific outcome is influenced by several factors, including the metal ion's coordination preferences, the reaction conditions (such as solvent and temperature), and the presence of other ligands. uomustansiriyah.edu.iquniba.sk For instance, in the presence of suitable metal ions, it can form one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. nih.gov

The coordination geometry around the metal center in these complexes can vary significantly. Octahedral, tetrahedral, and square planar geometries are commonly observed. uniba.sk The flexibility of the ligand, particularly the rotational freedom of the carbamoyl (B1232498) group, contributes to its ability to accommodate different metal ion coordination environments.

Table 1: Examples of Metal Complexes with Nicotinic Acid Derivatives and Their Structural Features

| Metal Ion | Co-ligand | Resulting Structure | Reference |

| Nickel(II) | 4,4'-bipyridine | 1D polymeric chain | nih.gov |

| Copper(II) | Pyridine-2,6-dicarboxylic acid | Dinuclear complex | researchgate.net |

| Zinc(II) | 1,4-bis(imidazol-1-ylmethyl)benzene | 1D tubular structure | researchgate.net |

| Cadmium(II) | Not applicable | 2D layered structure | rsc.org |

| Lead(II) | Not applicable | 1D chain | rsc.org |

Hydrogen Bonding and Non-Covalent Interactions in Directed Supramolecular Assemblies

Hydrogen bonding plays a crucial role in the supramolecular chemistry of this compound, directing the assembly of molecules into well-defined architectures. nih.gov The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the pyridine nitrogen and the carbonyl oxygen of the dimethylcarbamoyl group act as hydrogen bond acceptors. psu.edu

These hydrogen bonding interactions can occur between molecules of this compound itself, leading to the formation of dimers or larger aggregates. rsc.org Furthermore, they are critical in stabilizing the crystal packing of its metal complexes. In these structures, hydrogen bonds often form between the coordinated ligands, solvent molecules, and counter-ions, creating intricate networks that extend in one, two, or three dimensions. nih.gov For example, in a nickel(II) coordination polymer, O-H···O and O-H···N hydrogen bonds assemble polymeric chains, anions, and water molecules into a 3D network. nih.gov

Table 2: Key Hydrogen Bonding Interactions in Supramolecular Assemblies of Nicotinic Acid Derivatives

| Interaction Type | Donor | Acceptor | Significance in Assembly |

| O-H···O | Carboxylic acid | Carboxylic acid/Carbonyl | Formation of dimers and chains |

| O-H···N | Water/Carboxylic acid | Pyridine nitrogen | Linking of polymeric chains and anions |

| N-H···O | Amide/Amine | Carbonyl/Carboxylate | Stabilization of protein and peptide structures |

| C-H···O | Aromatic/Aliphatic C-H | Carbonyl/Carboxylate | Directional packing and stability |

Self-Assembly Phenomena Driven by Molecular Recognition Elements

The self-assembly of this compound and its derivatives is a process governed by molecular recognition, where specific and directional non-covalent interactions guide the spontaneous organization of molecules into ordered structures. nih.gov The key molecular recognition elements within the molecule are the hydrogen bonding sites and the aromatic pyridine ring, which can engage in π-π stacking.

The combination of hydrogen bonding and metal coordination is a powerful strategy for constructing complex supramolecular architectures. mdpi.com In such systems, the metal-ligand bonds provide the primary framework, while hydrogen bonds and other non-covalent interactions introduce a higher level of structural organization and stability. This hierarchical self-assembly approach allows for the creation of intricate structures like cages, capsules, and polymers. whiterose.ac.uk

A study on nicotinic acid-conjugated selenopeptides demonstrated that the nitrogen atom in the nicotinic acid moiety is crucial for the formation of mesoscale tubular structures, highlighting the importance of specific atomic features in directing self-assembly. nih.gov This illustrates the high degree of programmability that can be achieved in self-assembling systems by modifying the molecular building blocks.

Potential as a Ligand in Homogeneous and Heterogeneous Catalysis

Metal complexes of nicotinic acid derivatives, including this compound, have shown potential as catalysts in various organic transformations. tijer.org The ability of the ligand to stabilize different metal centers in various oxidation states is key to its application in catalysis. These complexes can function as either homogeneous catalysts, being soluble in the reaction medium, or as heterogeneous catalysts, where the complex is immobilized on a solid support.

In homogeneous catalysis, rhodium complexes containing ligands derived from nicotinic acid have been used for the regioselective addition of aryl boron nucleophiles to pyridinium (B92312) salts. nih.gov The choice of ligand was found to control the position of addition, demonstrating the tunability of the catalyst's selectivity. nih.gov

For heterogeneous catalysis, incorporating these complexes into porous materials like metal-organic frameworks (MOFs) or polymers can lead to robust and recyclable catalysts. scirp.org For example, metal complexes with amino acid-based ligands have been employed for the epoxidation of alkenes. scirp.org While specific catalytic applications of this compound are not extensively documented, its structural similarity to other catalytically active nicotinic acid derivatives suggests its potential in this field. globalresearchonline.net

Table 3: Catalytic Applications of Metal Complexes with Related Ligands

| Metal Complex Type | Catalytic Reaction | Catalyst Type | Reference |

| Rhodium/phosphine (B1218219) | Aryl addition to pyridiniums | Homogeneous | nih.gov |

| Molybdenum and Vanadium complexes | Epoxidation of cyclohexene | Homogeneous | scirp.org |

| Schiff base cobalt complexes | Oxygenation of alkenes | Homogeneous | tijer.org |

| Titanium(IV) Schiff base | Aldol condensation | Homogeneous | globalresearchonline.net |

Applications in Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound is a suitable building block for the construction of coordination polymers and metal-organic frameworks (MOFs). wikipedia.orgossila.com Its ability to connect metal centers through its carboxylate and pyridine functionalities allows for the formation of extended networks with diverse topologies and properties. nih.govmdpi.com

Coordination polymers based on nicotinic acid derivatives have been synthesized with a range of metal ions, resulting in structures with varying dimensionalities, from 1D chains to 3D frameworks. nih.govrsc.org These materials can exhibit interesting properties such as luminescence and porosity, making them potentially useful for applications in sensing, gas storage, and separation. rsc.orgmdpi.com

MOFs are a subclass of coordination polymers characterized by their high porosity and crystallinity. wikipedia.orgossila.com The use of this compound as a linker in MOF synthesis could lead to materials with tailored pore sizes and functionalities. The dimethylcarbamoyl group, in particular, could be used to modify the chemical environment within the pores, influencing the MOF's adsorption and catalytic properties. While specific MOFs based on this compound are not widely reported, the principles of MOF design suggest its viability as a linker. semanticscholar.org

Integration into Covalent Organic Frameworks (COFs)

Covalent organic frameworks (COFs) are a class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.comresearchgate.net The integration of this compound into COF structures represents a potential area for future research.

To be incorporated into a COF, a molecule must possess at least two reactive sites that can form covalent bonds with other building blocks. The carboxylic acid group of this compound could potentially be used in condensation reactions to form ester or amide linkages. However, the pyridine ring is generally unreactive under typical COF synthesis conditions. Therefore, functionalization of the pyridine ring with additional reactive groups would likely be necessary for its use as a COF monomer.

The development of new synthetic strategies, such as the use of borophosphonate chemistry to create higher valency building units, could open up possibilities for incorporating molecules like this compound into novel COF architectures. labxing.com The properties of such COFs would be influenced by the specific functionalities introduced by the nicotinic acid derivative, potentially leading to applications in areas like catalysis, adsorption, and electronics. taylorfrancis.com

Future Research Directions in Synthetic and Mechanistic Organic Chemistry

Sustainable Synthesis Approaches and Novel Catalyst Design for Derivatization

Traditional synthetic routes for pyridinecarboxylic acids can involve harsh conditions, multi-step processes, and the use of hazardous reagents. frontiersin.orgnih.gov Future research should prioritize the development of sustainable and "green" synthetic methodologies for 6-(Dimethylcarbamoyl)nicotinic acid and its derivatives.

Biocatalysis represents a promising avenue. Enzymatic processes often occur in water under mild conditions with high selectivity, reducing energy consumption and waste. nih.govmdpi.com Research could explore the use of nitrilase enzymes to convert a suitable cyanopyridine precursor into the nicotinic acid core, a method that has been successfully applied to nicotinic acid production itself. frontiersin.orgnih.gov Subsequent enzymatic or chemo-catalytic steps could then be developed to install the dimethylcarbamoyl group. The use of immobilized enzymes in flow reactors could lead to highly efficient and continuous production processes. mdpi.com

The design of novel catalysts is another key research area. This includes developing advanced homogeneous or heterogeneous catalysts for the late-stage functionalization of the pyridine (B92270) ring. For example, transition-metal catalysts (e.g., based on Palladium, Iridium, or Rhodium) could enable C-H activation at the C-2 or C-4 positions, which are not accessible via the DoM strategy. This would provide complementary regioselectivity and expand the range of possible derivatives. Research into catalytic systems for the efficient oxidation of picoline precursors to the nicotinic acid core under milder, more environmentally friendly conditions is also highly relevant. mdpi.com

| Approach | Traditional Method | Sustainable Alternative | Key Advantages |

| Core Synthesis | Oxidation of picoline with strong acids (e.g., HNO₃) at high temperature/pressure. nih.gov | Biocatalytic hydrolysis of a 3-cyanopyridine (B1664610) precursor using nitrilases. nih.govmdpi.com | Mild reaction conditions, aqueous medium, high selectivity, reduced waste. |

| Derivatization | Stoichiometric reagents, multi-step protection/deprotection sequences. | Catalytic C-H functionalization using transition metal catalysts. | High atom economy, fewer synthetic steps, novel regioselectivity. |

| Solvent Use | Use of volatile and hazardous organic solvents. | Reactions in water or other green solvents; solvent-free conditions. | Improved safety, reduced environmental impact. |

Exploration of Unique Reactivity Patterns and Unconventional Bond Formations

Beyond established transformations, future research should aim to uncover and exploit unique reactivity patterns of this compound. The interplay between the electron-withdrawing groups and the pyridine ring's electronics could lead to novel chemical behaviors.

The directed metalation at C-5 remains a cornerstone of its reactivity, enabling the formation of various C-C and C-heteroatom bonds. acs.org A further area of exploration is the potential for tandem reactions, where the initial C-5 functionalization triggers a subsequent intramolecular cyclization. For example, introducing a substituent with a reactive handle at C-5 could enable the construction of fused bicyclic systems, which are valuable scaffolds in medicinal chemistry.

Unconventional bond formations could be achieved using modern synthetic methods like photoredox catalysis. This approach uses visible light to generate radical intermediates under mild conditions, enabling transformations that are difficult to achieve with traditional ionic chemistry. For example, photoredox catalysis could be used for the direct C-H arylation, alkylation, or trifluoromethylation of the pyridine ring at positions not activated by the existing substituents.

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis. ijnc.irnih.gov Applying these computational tools to the study of this compound could significantly accelerate the discovery and optimization of its chemistry.

ML models, particularly neural networks and transformer-based architectures, can be trained on large reaction datasets to predict the outcomes of chemical reactions. researchgate.netnih.gov For this compound, a model could be developed to predict the success or failure of a proposed derivatization reaction, as well as its potential yield and regioselectivity. researchgate.net This predictive power would allow researchers to prioritize experiments with the highest probability of success, saving time and resources.

Furthermore, ML algorithms can be used to optimize reaction conditions. By systematically analyzing data from a set of initial experiments, these models can predict the optimal temperature, solvent, catalyst, and concentrations to maximize the yield of a desired product, a task that is often time-consuming and labor-intensive when performed manually. bath.ac.uk

High-Throughput Experimentation for Accelerated Chemical Discovery

High-Throughput Experimentation (HTE) is a powerful methodology that employs automation and parallelization to perform a large number of experiments simultaneously on a small scale. youtube.com This approach is ideal for rapidly exploring the vast chemical space associated with the derivatization of this compound.

An HTE workflow could be designed to screen hundreds of reaction conditions in parallel using multi-well plates. nih.gov For example, to optimize the DoM reaction at the C-5 position, an HTE screen could test an array of different organolithium bases, solvents, temperatures, and a library of diverse electrophiles. scienceopen.com Similarly, to explore new amide derivatives, the carboxylic acid could be reacted with a large library of amines in parallel, allowing for the rapid synthesis of a compound library for biological screening. acs.org

The true power of HTE is realized when it is combined with ML and AI. vsparticle.com The large, high-quality datasets generated by HTE are perfect for training predictive ML models. researchgate.net In an iterative loop, HTE is used to perform an initial set of experiments, the data from which is used to train an ML model. The model then predicts a new set of conditions that are most likely to lead to improved results. This "closed-loop" or "self-driving" laboratory approach can dramatically accelerate the discovery of new reactions and the optimization of existing ones. daptics.ai

| HTE Screen Objective | Variable 1 (e.g., 24 conditions) | Variable 2 (e.g., 4 conditions) | Analysis Method |

| Catalyst Screening for C-H Arylation | Array of Palladium catalysts and ligands | Different Boronic acid coupling partners | LC-MS to determine product formation and yield |

| Amide Library Synthesis | Library of primary and secondary amines | Different peptide coupling reagents | LC-MS for product confirmation and purity analysis |

| Solvent Optimization for DoM | Array of ethereal solvents and co-solvents | Different reaction temperatures | UPLC analysis of quenched reaction aliquots for yield |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Dimethylcarbamoyl)nicotinic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via carbamoylation of nicotinic acid derivatives. For example, dimethylcarbamoyl chloride reacts with a nicotinic acid precursor (e.g., hydroxyl-protected nicotinic acid) in chloroform (CHCl₃) using DMAP (4-dimethylaminopyridine) as a catalyst. Reaction conditions typically involve stirring at 23°C for 30 hours, yielding ~70% product . Optimization may include adjusting stoichiometry, solvent polarity, or catalyst loading. Comparative studies using alternative acylating agents (e.g., benzoyl chloride or acetic anhydride) suggest that dimethylcarbamoyl chloride provides higher regioselectivity for the 6-position .

| Reagent | Catalyst | Time | Yield |

|---|---|---|---|

| Dimethylcarbamoyl chloride | DMAP | 30 h | 70% |

| Acetic anhydride | DMAP | 3 h | 68% |

| Benzoyl chloride | DMAP | 24 h | 61% |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against a certified reference standard. Structural confirmation requires NMR (¹H, ¹³C) and mass spectrometry (ESI-MS). For example, in ¹H NMR, the dimethylcarbamoyl group exhibits two singlet peaks at δ ~2.8–3.2 ppm (N(CH₃)₂), while the pyridine ring protons appear as distinct multiplet signals between δ 7.0–8.5 ppm . Quantify impurities via LC-MS/MS, referencing protocols for nicotinic acid derivatives .

Q. What analytical techniques are suitable for detecting this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is recommended. Sample preparation involves protein precipitation using acetonitrile (ACN) followed by solid-phase extraction (SPE) with C18 cartridges. Calibration curves should span 1–1000 ng/mL, with deuterated internal standards (e.g., Nicotinamide-d4) to correct for matrix effects . For tissue samples, homogenize in 0.1% formic acid (FA) in methanol (MeOH) and centrifuge at 15,000 × g for 10 min before analysis .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in oxidation reactions?

- Methodological Answer : The electron-withdrawing carbamoyl group at the 6-position deactivates the pyridine ring, reducing susceptibility to electrophilic attack. Kinetic studies on nicotinic acid analogs (e.g., 6-chloro-nicotinic acid) suggest that oxidation by peroxomonosulfate (HSO₅⁻) in acidic media follows a second-order rate law, dependent on both substrate and oxidant concentrations. For this compound, monitor reaction progress via UV-Vis spectroscopy at 260 nm (π→π* transitions) and validate intermediates using stopped-flow techniques .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound in buffers (pH 1–12) at 40°C/75% relative humidity (ICH guidelines). Analyze degradation products via LC-MS; under acidic conditions (pH < 3), hydrolysis of the carbamoyl group generates nicotinic acid and dimethylamine. At pH > 10, the pyridine ring undergoes nucleophilic substitution. Use Arrhenius plots to extrapolate shelf-life, assuming activation energy (Eₐ) of ~85 kJ/mol based on nicotinic acid derivatives .

Q. How can computational modeling predict the binding affinity of this compound to enzymatic targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of nicotinamide mononucleotide adenylyltransferase (NMNAT) or NAD-dependent enzymes. Parameterize the carbamoyl group with DFT-calculated partial charges (B3LYP/6-31G* basis set). Validate predictions with surface plasmon resonance (SPR) assays, measuring dissociation constants (KD) in the µM range. Compare results with structurally related compounds like 5-(3-carboxyphenyl)nicotinic acid, which shows IC50 values of ~10 µM in kinase inhibition assays .

Contradictions and Recommendations

- Synthetic Yield Variability : and report differing yields (70% vs. 52%) for dimethylcarbamoylation. This may arise from precursor purity or solvent drying methods. Pre-dry chloroform over molecular sieves (4Å) to minimize hydrolysis .

- Analytical Sensitivity : While LC-MS/MS is preferred for trace detection, UV-based methods (e.g., Folin-Ciocalteu) may underestimate concentrations due to interference from carbamoyl groups. Validate with spike-recovery experiments (90–110% recovery acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.